propyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with the molecular formula C21H20O7 This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a methoxyphenoxy group and a propyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with the chromen-4-one core.
Attachment of the Propyl Acetate Moiety: The final step involves the esterification of the intermediate compound with propyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
PROPYL 2-{[3-(4-HYDROXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE: Similar structure but with a hydroxyl group instead of a methoxy group.
PROPYL 2-{[3-(4-CHLOROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE: Contains a chlorine atom instead of a methoxy group.
PROPYL 2-{[3-(4-NITROPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE: Features a nitro group in place of the methoxy group.
Uniqueness
PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to the presence of the methoxyphenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H20O7 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
propyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H20O7/c1-3-10-25-20(22)13-26-16-8-9-17-18(11-16)27-12-19(21(17)23)28-15-6-4-14(24-2)5-7-15/h4-9,11-12H,3,10,13H2,1-2H3 |
InChI Key |
AOLHTWUIEKLOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.